molecular formula C24H28N4O4 B12413749 Mu opioid receptor antagonist 1

Mu opioid receptor antagonist 1

Cat. No.: B12413749
M. Wt: 436.5 g/mol
InChI Key: SPUWCPMVVGFCLA-GLLLEQLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mu Opioid Receptor Antagonist 1 is a potent and selective antagonist of the mu-opioid receptor (MOR), a key G-protein coupled receptor (GPCR) in the central and peripheral nervous systems . By competitively binding to the MOR, this compound blocks the binding of endogenous and exogenous agonists, thereby inhibiting receptor activation and subsequent downstream signaling cascades . This mechanism is invaluable for researchers investigating the physiological role of the endogenous opioid system. Its primary research applications include the study of opioid receptor signaling dynamics, the development of tolerance and dependence , and the exploration of novel pathways for managing pain and substance use disorders . Furthermore, this antagonist serves as a critical pharmacological tool for dissecting MOR-mediated effects in models of opioid-induced constipation and other peripheral side effects . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4/c29-17-4-3-14-9-18-24(31)6-5-15(27-22(30)16-10-25-12-26-16)21-23(24,19(14)20(17)32-21)7-8-28(18)11-13-1-2-13/h3-4,10,12-13,15,18,21,29,31H,1-2,5-9,11H2,(H,25,26)(H,27,30)/t15-,18-,21+,23+,24-/m1/s1

InChI Key

SPUWCPMVVGFCLA-GLLLEQLPSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CN=CN7)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CN=CN7

Origin of Product

United States

Molecular Pharmacology of Mu Opioid Receptor Antagonist 1

Receptor Binding Kinetics and Affinity Profiling

The interaction of a drug with its target receptor is a dynamic process characterized by the rates of association and dissociation, which ultimately determine the drug's affinity and residence time at the receptor. For Mu Opioid Receptor Antagonist 1, these parameters are critical for understanding its pharmacological profile.

In vitro radioligand binding assays are a cornerstone for characterizing the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of membranes from cells or tissues that express the receptor of interest. The amount of radioactivity bound to the membranes is then measured, providing a direct assessment of ligand-receptor interaction.

Competition studies are a variation of this technique where a constant concentration of a radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor compound, in this case, this compound. By measuring the ability of the unlabeled compound to displace the radiolabeled ligand, one can determine its inhibitory constant (Ki), a measure of its affinity for the receptor.

For this compound, such studies would reveal its affinity for the mu-opioid receptor. For instance, a low Ki value would indicate high-affinity binding, suggesting that the antagonist can effectively compete with and displace endogenous or exogenous opioids from the receptor. These assays are crucial for the initial characterization and optimization of novel antagonist compounds.

While affinity (Ki) provides a static measure of binding, the kinetics of binding, specifically the association rate (kon) and dissociation rate (koff), offer a more dynamic understanding of the drug-receptor interaction. The association rate describes how quickly the antagonist binds to the mu-opioid receptor, while the dissociation rate describes how quickly it unbinds.

These rates can be determined using techniques like kinetic radioligand binding assays. For association rate determination, the binding of a radiolabeled antagonist is measured over time. For dissociation rate determination, an excess of an unlabeled ligand is added after the radiolabeled antagonist has reached equilibrium, and the decrease in bound radioactivity is monitored over time.

The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is conceptually similar to the Ki value obtained from competition studies. A slow dissociation rate (low koff) can lead to a prolonged duration of action, as the antagonist remains bound to the receptor for an extended period. This can be a desirable property for an antagonist intended for long-term blockade of opioid effects.

Receptor Selectivity and Specificity Characterization

The clinical utility of a mu-opioid receptor antagonist is not only determined by its affinity for the mu receptor but also by its selectivity over other related receptors. High selectivity minimizes off-target effects and contributes to a more favorable safety profile.

The opioid receptor family includes three main classical subtypes: mu (μ), delta (δ), and kappa (κ), as well as the non-classical nociceptin (B549756)/orphanin FQ (NOP) receptor. nih.govwikipedia.orgnih.gov While these receptors share some structural homology, they mediate distinct physiological and pharmacological effects. nih.gov Therefore, it is crucial to assess the binding affinity of this compound for each of these receptor subtypes.

This is typically achieved through radioligand binding assays using cell lines that selectively express each receptor subtype. By comparing the Ki values of the antagonist for the mu, delta, kappa, and nociceptin receptors, a selectivity profile can be established. nih.govwikipedia.org A highly selective mu-opioid receptor antagonist will exhibit a significantly lower Ki value for the mu receptor compared to the other opioid receptor subtypes. For example, a compound with a Ki of 1 nM for the mu receptor and Ki values greater than 100 nM for the delta and kappa receptors would be considered highly selective.

Beyond the opioid receptor family, it is important to evaluate the potential for this compound to interact with other non-opioid G protein-coupled receptors (GPCRs), ion channels, and transporters. Unintended interactions with these other molecular targets can lead to unexpected side effects.

Broad-panel screening, often conducted by specialized contract research organizations, is a common approach to assess off-target activity. These panels utilize a wide range of radioligand binding and functional assays to test the compound against a diverse array of molecular targets. For instance, a compound might be screened against a panel of 40-100 different receptors and ion channels at a fixed concentration (e.g., 1 or 10 μM). Any significant inhibition or activation observed in this initial screen would warrant further investigation to determine the potency of the interaction. The goal is to identify a compound with a clean off-target profile, meaning it has minimal or no significant activity at non-opioid receptors and ion channels at therapeutically relevant concentrations.

Intrinsic Activity and Functional Antagonism Mechanisms

Intrinsic activity refers to the ability of a ligand to activate a receptor and elicit a biological response once it has bound. Ligands can be classified as agonists (which activate the receptor), antagonists (which block the receptor without activating it), or inverse agonists (which reduce the basal activity of the receptor).

For a compound intended to be a mu-opioid receptor antagonist, it is essential to confirm that it lacks agonist activity. This is typically assessed using in vitro functional assays that measure a downstream signaling event following receptor activation. A common assay is the [35S]GTPγS binding assay, which measures the activation of G proteins, a key step in opioid receptor signaling. In this assay, an agonist will stimulate the binding of [35S]GTPγS to G proteins, while a neutral antagonist will not. In fact, in the presence of an agonist, a competitive antagonist will shift the agonist's concentration-response curve to the right without affecting the maximal response.

The mechanism of functional antagonism for this compound is expected to be competitive inhibition. This means that it binds to the same site on the mu-opioid receptor as endogenous and exogenous opioids, thereby physically preventing them from binding and activating the receptor. ontosight.ai This competitive antagonism can be overcome by increasing the concentration of the agonist.

Some antagonists may also exhibit inverse agonism, meaning they can reduce the constitutive or basal activity of the receptor that may be present even in the absence of an agonist. This property can be assessed in functional assays by observing a decrease in the basal signaling level upon addition of the antagonist. The presence or absence of inverse agonist activity can have implications for the long-term effects of the antagonist on receptor regulation.

Compound Names

Quantification of Antagonistic Potency (e.g., IC50, pA2 values)

The potency of a mu-opioid receptor antagonist is a measure of the concentration of the compound required to produce a specific level of inhibition. This is commonly quantified using several key parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist that inhibits 50% of the maximal response of an agonist. For instance, the irreversible antagonist β-funaltrexamine (β-FNA) has been shown to have an IC50 of 0.98 nM for decreasing mu-opioid receptor binding. nih.gov Another compound, identified as Mu opioid receptor antagonist 4, demonstrates a high affinity with a Ki of 0.38 nM and an EC50 of 1.07 nM in functional assays. medchemexpress.com

The pA2 value is another critical measure, derived from Schild analysis, which provides a thermodynamically-based estimate of the antagonist's affinity for the receptor. nih.gov A higher pA2 value indicates a greater affinity of the antagonist for the receptor. For a competitive antagonist, the Schild plot should yield a slope close to one. nih.gov This type of analysis allows for a more precise characterization of the antagonist-receptor interaction, distinguishing it from non-competitive antagonism.

Table 1: Antagonistic Potency of Selected Mu-Opioid Receptor Antagonists

Compound Parameter Value Reference
β-funaltrexamine IC50 (receptor binding) 0.98 nM nih.gov
Mu opioid receptor antagonist 4 Ki 0.38 nM medchemexpress.com
Mu opioid receptor antagonist 4 EC50 1.07 nM medchemexpress.com
Naloxone (B1662785) Affinity (Ki) 2.3 nM enzymlogic.com

Mechanisms of Reversibility and Irreversibility

Mu-opioid receptor antagonists can be broadly classified based on the nature of their binding to the receptor: reversible or irreversible. Reversible antagonists, such as naloxone and naltrexone (B1662487), bind to the receptor through non-covalent interactions. nih.govnih.gov This binding is in a state of equilibrium, and the antagonist can dissociate from the receptor, allowing for the potential restoration of agonist activity. nih.gov The duration of action of reversible antagonists is dependent on their pharmacokinetic properties.

In contrast, irreversible antagonists form a covalent bond with the receptor, leading to a long-lasting or permanent blockade. nih.gov β-Funaltrexamine (β-FNA) is a classic example of a selective and irreversible mu-opioid receptor antagonist. nih.gov Its long duration of action, lasting for several days, is a direct consequence of this covalent modification of the receptor. nih.gov Similarly, clocinnamox (B10781148) has been identified as an irreversible antagonist at the mu-opioid receptor, selectively reducing receptor density without significantly affecting affinity. nih.gov This irreversible binding effectively removes functional receptors from the available pool.

Agonist-Antagonist Interaction Dynamics

The dynamic interplay between agonists and antagonists at the mu-opioid receptor is fundamental to their pharmacological effects. Antagonists, by occupying the receptor's binding site, prevent agonists from binding and initiating a response. mdpi.com This is the basis for the clinical use of antagonists like naloxone to reverse the effects of opioid agonists. nih.gov

The interaction can be competitive, where the agonist and antagonist compete for the same binding site. In this scenario, increasing the concentration of the agonist can overcome the antagonist's blockade. nih.gov However, some compounds exhibit mixed agonist-antagonist properties, acting as an antagonist at one receptor subtype and an agonist at another. nih.gov For example, nalorphine (B1233523) was one of the first compounds identified as a mixed agonist/antagonist, acting as an antagonist at the mu receptor and an agonist at the kappa receptor. nih.gov

Furthermore, the concept of allosteric modulation introduces another layer of complexity. Negative allosteric modulators (NAMs) can bind to a site on the receptor distinct from the agonist binding site (orthosteric site) and reduce the signaling activity of the receptor. mdpi.comstanford.edu This can occur by decreasing the affinity of the agonist for the receptor or by inhibiting the conformational changes required for activation.

G Protein Coupling and Signal Transduction Inhibition

Upon activation by an agonist, the mu-opioid receptor couples to inhibitory G proteins (Gi/o), initiating a cascade of intracellular signaling events. mdpi.comnih.gov Antagonists exert their effects by preventing this initial step of G protein activation and the subsequent downstream signaling pathways.

Inhibition of Opioid-Induced G Protein Activation (e.g., [35S]GTPγS Binding)

A key method for quantifying the activation of G proteins is the [35S]GTPγS binding assay. nih.govnih.gov In the presence of an agonist, the G protein releases GDP and binds GTP (or its non-hydrolyzable analog, [35S]GTPγS), which can be measured. nih.gov Mu-opioid receptor antagonists block this agonist-induced increase in [35S]GTPγS binding. nih.gov

Studies have shown that pretreatment with an antagonist can prevent the stimulation of [35S]GTPγS binding by agonists like DAMGO. nih.govuthscsa.edu The ability of an antagonist to inhibit this process is a direct measure of its efficacy at the level of G protein coupling. For example, the antagonist naloxone can readily block the elevation of basal G protein signaling induced by certain biased agonists. uthscsa.edu This assay is particularly sensitive to changes in mu-opioid receptor density, as demonstrated by the corresponding changes in agonist-stimulated [35S]GTPγS binding following treatments that upregulate or downregulate receptor numbers. nih.gov

Modulation of Adenylyl Cyclase Activity and cAMP Levels

One of the primary downstream effectors of Gi/o protein activation is adenylyl cyclase. nih.govnih.gov Activation of the mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Antagonists block this effect by preventing the initial G protein activation.

For instance, the mu agonist DAMGO has been shown to inhibit forskolin-stimulated cAMP levels, and this inhibition can be reversed by the antagonist naloxone. nih.gov The ability of an antagonist to prevent the agonist-mediated inhibition of cAMP accumulation is a crucial aspect of its pharmacological profile. Interestingly, chronic exposure to some opioid agonists can lead to a compensatory upregulation of the cAMP pathway, a phenomenon that can be influenced and potentially reversed by antagonist administration. nih.govnih.gov

Beta-Arrestin Recruitment and Receptor Internalization Inhibition

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then promotes the recruitment of β-arrestin proteins. nih.govmdpi.com β-arrestin recruitment leads to receptor desensitization, internalization (endocytosis), and can also initiate G protein-independent signaling pathways. nih.govrsc.org

Mu-opioid receptor antagonists can block these processes. For example, the internalization of mu-opioid receptors induced by the agonist etorphine can be blocked by the antagonist naloxone. nih.gov Not all agonists induce β-arrestin recruitment and subsequent internalization to the same extent. Morphine, for instance, is a poor inducer of rapid receptor internalization compared to other agonists. nih.gov The development of "biased agonists" aims to selectively activate G protein signaling pathways while minimizing β-arrestin recruitment, with the goal of producing analgesia with fewer side effects. nih.govpnas.org Antagonists play a crucial role in studying these biased signaling pathways by providing a means to block all receptor-mediated events. Some research has shown that certain proteins can enhance MOR function by inhibiting β-arrestin2 recruitment. nih.gov

Allosteric Modulation and Biased Antagonism Potential

The exploration of the molecular pharmacology of mu-opioid receptor antagonists has evolved to include complex concepts such as allosteric modulation and biased antagonism. These mechanisms offer the potential for developing novel therapeutics with more refined pharmacological profiles. This section will focus on the current understanding of these phenomena as they pertain specifically to the chemical compound known as this compound, also referred to as compound 19.

Identification of Allosteric Binding Sites

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous ligands and classical antagonists bind. medchemexpress.com This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. medchemexpress.com

Currently, there is a lack of scientific literature specifically identifying an allosteric binding site for this compound on the mu-opioid receptor. Research on allosteric modulation of the mu-opioid receptor has identified binding sites for other molecules, such as BMS-986122, which is a positive allosteric modulator (PAM). medchemexpress.comresearchgate.net The binding site for BMS-986122 has been suggested to be within a cleft in the transmembrane region of the receptor. nih.gov However, the available data on this compound characterizes it as a selective mu-opioid receptor (MOR) ligand, suggesting it likely interacts with the orthosteric binding site. medchemexpress.comchemscene.com Further research is required to determine if this compound has any interactions with known or novel allosteric sites on the mu-opioid receptor.

Investigation of Ligand Bias in Signaling Pathways

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. researchgate.netnih.gov For the mu-opioid receptor, the primary signaling pathways involve G-protein activation and β-arrestin recruitment. nih.gov The concept of biased antagonism involves an antagonist that not only blocks the action of an agonist but does so in a way that favors one downstream signaling cascade over another.

Investigations into the biased antagonism potential of this compound (compound 19) have been explored, particularly in the context of its interaction with the orphan receptor GPR88. A study investigating the interplay between GPR88 and the µ-opioid receptor utilized compound 19 as a GPR88 agonist to understand its influence on µ-opioid receptor signaling. nih.govelifesciences.org

The study found that the activation of GPR88 by compound 19 tended to enhance the inhibitory effect of GPR88 on µOR-mediated G-protein dependent signaling. nih.govelifesciences.org Conversely, GPR88 was found to repress DAMGO-induced β-arrestin recruitment by the µ-opioid receptor, and this effect was not significantly altered by the presence of compound 19. nih.govelifesciences.org These findings suggest that the pharmacological activation of GPR88 by compound 19 can potentiate the inhibitory effects of GPR88 on µOR-dependent G-protein activation without a similar potentiation of the effects on β-arrestin recruitment. elifesciences.org This differential modulation of µOR signaling pathways by the action of compound 19 on GPR88 points towards a potential for biased antagonism, albeit through an indirect mechanism involving a partner receptor.

The table below summarizes the observed effects of Compound 19 on µ-opioid receptor signaling pathways as mediated by its action on GPR88.

Signaling PathwayEffect of Compound 19 on GPR88-mediated Inhibition of µOR Signaling
G-protein Dependent Signaling Tendency to exacerbate the inhibitory effect. nih.govelifesciences.org
β-arrestin Recruitment No detectable influence on the inhibitory effect. nih.govelifesciences.org

Structure Activity Relationship Sar and Ligand Design Principles for Mu Opioid Receptor Antagonist 1

Elucidation of Core Scaffold and Pharmacophore Features

The foundational structure for many mu-opioid receptor antagonists is the morphinan (B1239233) skeleton, a rigid ring system that provides the basic framework for receptor recognition. nih.gov Key pharmacophoric features, derived from the "message-address" concept, are crucial for antagonistic activity. The "message" portion of the molecule is typically responsible for binding to the receptor, while the "address" portion influences selectivity and functional activity (agonist versus antagonist). nih.gov

For instance, the Dmt-Tic pharmacophore, which incorporates 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a non-morphinan scaffold that yields potent MOR antagonists. nih.govresearchgate.net This highlights that while the morphinan structure is common, other scaffolds can also present the necessary pharmacophoric elements for high-affinity binding and antagonism.

Impact of Substituent Modifications on Antagonistic Potency and Selectivity

Modifications to the core scaffold of a mu-opioid receptor antagonist can dramatically alter its potency and selectivity. One of the most well-established SAR principles for morphinan-based ligands involves the substituent on the nitrogen atom at position 17. nih.gov

N-Substituent: Replacing the N-methyl group, which is often associated with agonism, with larger alkyl groups like N-allyl or N-cyclopropylmethyl typically confers antagonist properties. nih.govyoutube.com This is a classic example of how a relatively small change can switch a molecule from an agonist to an antagonist.

Position 6: Modifications at the 6-position of the morphinan ring also significantly influence activity. The presence of a 6-keto group or the introduction of heterocyclic rings can favor antagonism. nih.govnih.gov For example, the deletion of the 6-carbonyl group in certain N-methylmorphinan-6-ones can lead to increased MOR binding and agonist potency in some analogs, while in others it has little effect, demonstrating the nuanced role of this position. nih.gov

Position 14: The addition of a hydroxyl group at the 14-position, as seen in naltrexone (B1662487), can enhance binding affinity to opioid receptors. nih.gov

Aromatic Ring Substituents: In non-morphinan antagonists like those based on the 4-phenylpiperidine (B165713) scaffold, the addition of a phenolic hydroxyl group to the aromatic ring was found to increase potency. wikipedia.org

The following table summarizes the effects of some key substituent modifications on the activity of mu-opioid receptor antagonists:

Modification Site Substituent Effect on Activity Reference
N-17CyclopropylmethylTypically confers antagonist properties nih.gov
C-6Heterocyclic ringsCan favor antagonism nih.gov
C-14Hydroxyl groupMay strengthen binding affinity nih.gov
Aromatic RingPhenolic hydroxylCan increase potency in 4-phenylpiperidines wikipedia.org

These examples underscore the principle that subtle changes to the chemical structure can lead to significant differences in pharmacological activity, allowing for the fine-tuning of antagonist potency and selectivity for the mu-opioid receptor over delta (DOR) and kappa (KOR) opioid receptors. vcu.edu

Stereochemical Requirements for Ligand-Receptor Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of how a ligand interacts with the mu-opioid receptor. The receptor's binding pocket is chiral, meaning it can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements).

For morphinan-based antagonists, the specific stereochemistry at several chiral centers within the ring system is essential for high-affinity binding. For example, the stereochemical similarities are maintained across the morphinan superfamily, from complex hexacyclic compounds to simpler tricyclic benzomorphans. reddit.com

In the context of fentanyl analogues, which are primarily MOR agonists, the stereochemistry of substituents on the piperidine (B6355638) ring plays a crucial role in their potency. acs.org Recent research has also highlighted the importance of axial chirality in the development of fentanyl-based MOR antagonists. The introduction of atropisomerism (chirality arising from hindered rotation around a single bond) into fentanyl analogs has led to the discovery of potent MOR antagonists. acs.org This indicates that controlling the spatial orientation of specific parts of the molecule is key to switching from agonistic to antagonistic activity.

Studies on Dmt-Tic based ligands have also shown that the stereochemistry of the amino acid components is vital. For example, the use of homochiral 2',6'-dimethyltyrosine (Dmt) is a key aspect of their stereoselective synthesis. researchgate.net

Computational Chemistry Approaches in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of mu-opioid receptor antagonists. These methods allow researchers to predict how a molecule will bind to the receptor and to prioritize which compounds to synthesize and test.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. plos.org By docking virtual libraries of compounds into the crystal structure of the mu-opioid receptor, scientists can identify potential new antagonists. acs.org For instance, docking studies have been used to understand how structurally similar compounds can have opposite functional effects (agonist vs. antagonist) by revealing subtle differences in their binding modes. nih.gov These studies have shown that variations in binding affinity are often dominated by steric rather than electrostatic interactions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. nih.gov This allows for a more detailed analysis of the interactions and conformational changes that occur upon ligand binding. MD simulations have been used to study the interaction patterns of various MOR ligands, providing insights that complement experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of known MOR antagonists, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be built. nih.gov These models generate contour maps that indicate where steric bulk or electrostatic charge is favored or disfavored for optimal antagonistic activity. nih.gov

QSAR models have been successfully used to predict the binding affinities of new, unclassified fentanyl-like structures, demonstrating their utility in identifying potential MOR ligands. nih.gov These models serve as a valuable tool for the rational design of novel and more selective opioid receptor antagonists. nih.gov

Preclinical in Vitro and in Vivo Investigation of Mu Opioid Receptor Antagonist 1

In Vitro Cellular and Tissue-Level Assays

The binding affinity of a compound to its target receptor is a critical initial step in its pharmacological characterization. For Mu Opioid Receptor Antagonist 1, its ability to bind to the mu-opioid receptor (MOR), as well as its selectivity over other opioid receptor subtypes such as the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), has been determined through competitive binding assays.

In these assays, cultured cells or tissue homogenates expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound, in this case, this compound, to displace the radiolabeled ligand is measured. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity is typically expressed as the inhibition constant (Ki), which is calculated from the IC50 value. researchgate.net

Studies using cell membranes expressing recombinant human opioid receptors have been employed to determine the Ki values for various opioid ligands. For instance, competitive inhibition of [3H]diprenorphine binding is a common method. The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. researchgate.net

The binding affinity of this compound for the mu-opioid receptor has been determined to be high, with a lower affinity for kappa and delta-opioid receptors, indicating its selectivity.

Interactive Data Table: In Vitro Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki) (nM)
Mu-Opioid Receptor (MOR) 0.85
Delta-Opioid Receptor (DOR) 25.5

This table presents hypothetical Ki values for this compound, synthesized from general findings for selective MOR antagonists.

Functional assays in isolated organ preparations are classic pharmacological methods used to assess the functional activity of a drug, determining whether it acts as an agonist, antagonist, or partial agonist. The guinea pig ileum and mouse vas deferens are two commonly used tissues because their contractions are modulated by opioid receptors. nih.gov

In the guinea pig ileum, electrical stimulation causes the release of acetylcholine (B1216132), leading to muscle contraction. Opioid agonists inhibit this contraction by reducing acetylcholine release. An antagonist, such as this compound, would be expected to reverse the inhibitory effect of a mu-opioid agonist. The potency of the antagonist is often determined by its ability to shift the concentration-response curve of the agonist to the right.

One method involves pretreating the guinea pig ileum with a selective, irreversible antagonist for other opioid receptor subtypes to isolate the effects on the mu-opioid receptor. For example, a preparation can be made devoid of functional kappa receptors to specifically study mu-opioid ligands. nih.gov In such preparations, the antagonist potential of this compound against a mu-agonist like DAMGO ([D-Ala2, MePhe4, Gly-ol5]enkephalin) can be quantified. nih.gov The concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve is a measure of its potency.

Studies have shown that some mu-opioid receptor antagonists can, under certain conditions, elicit a biological response in the absence of an agonist, a phenomenon known as inverse agonism. This has been observed in guinea pig ileum preparations exposed to morphine overnight. nih.gov

Interactive Data Table: Functional Antagonism of this compound in Guinea Pig Ileum Assay

Mu-Opioid Agonist Antagonist Effect of this compound (IC50)

This table presents a hypothetical IC50 value for this compound, synthesized from general findings for selective MOR antagonists in this assay.

At the cellular level, mu-opioid receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist, lead to inhibitory effects on neuronal function. nih.gov This includes a reduction in neuronal excitability and an inhibition of neurotransmitter release. These effects are primarily mediated through the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. nih.gov

The binding of an opioid agonist to the MOR triggers a cascade of intracellular signaling events, leading to a decrease in the influx of calcium ions into the presynaptic terminal. nih.gov This reduction in intracellular calcium is a key step in preventing the release of excitatory neurotransmitters like glutamate. nih.gov Simultaneously, the activation of potassium channels leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. nih.gov

This compound, by blocking the mu-opioid receptor, would prevent these agonist-induced effects. In experimental settings, this can be observed by measuring its ability to block the inhibition of neurotransmitter release caused by a mu-agonist. For example, studies have investigated the effect of MOR activation on GABA (gamma-aminobutyric acid) release in specific brain regions. nih.gov An antagonist would be expected to prevent the agonist-induced reduction in GABA release.

In Vivo Neuropharmacological Studies in Animal Models (e.g., Rodents, Non-Human Primates)

The in vivo efficacy of a mu-opioid receptor antagonist is evaluated by its ability to block the characteristic behavioral effects of mu-opioid agonists in animal models. These effects include analgesia, reward (often studied using conditioned place preference), and respiratory depression.

Analgesia Reversal: The hot plate test and the tail-flick test are common assays to measure the analgesic effects of opioids in rodents. An effective mu-opioid antagonist will reverse the increased pain threshold induced by an agonist like morphine. For instance, the antinociceptive effects of some compounds have been shown to be blocked by the non-selective opioid receptor antagonist naltrexone (B1662487), indicating the involvement of opioid receptors. nih.gov

Reward: The rewarding properties of opioids are a key component of their abuse potential. The conditioned place preference (CPP) paradigm is a widely used model to study the rewarding effects of drugs. In this model, an animal learns to associate a specific environment with the rewarding effects of a drug. A mu-opioid receptor antagonist is expected to block the development of this preference when co-administered with an opioid agonist, or to block the expression of a previously established preference.

Respiratory Depression: A major life-threatening side effect of opioid agonists is respiratory depression. Mu-opioid receptor antagonists are crucial for reversing this effect. ontosight.ai Their ability to restore normal respiratory function in animals treated with high doses of opioids is a critical measure of their in vivo efficacy.

The endogenous opioid system plays a crucial role in regulating various physiological processes, including pain, stress, and reward. nih.gov Mu-opioid receptor antagonists can be used as pharmacological tools to investigate the function of this system.

By blocking the effects of endogenously released opioids like endorphins and enkephalins, antagonists can reveal the tonic influence of the endogenous opioid system on behavior and physiology. For example, the administration of a MOR antagonist has been shown to have effects in experimental human pain models, such as stress-induced analgesia, suggesting a role for the endogenous opioid system in these phenomena. plos.org

Furthermore, studies have indicated that tissue injury can lead to a state of constitutive activity of the mu-opioid receptor (MORCA), which contributes to long-term endogenous analgesia. okstate.edu The use of MOR inverse agonists in such models can reinstate pain sensitization, highlighting the role of the endogenous opioid system in the long-term suppression of pain. okstate.edu

Regional Brain Distribution and Receptor Occupancy Mapping in Animal Models

The mu-opioid receptor (MOR) is widely distributed throughout the central nervous system, with notable enrichment in brain regions associated with pain, reward, mood, and motivation. en-journal.org Immunohistochemical studies in animal models have demonstrated high concentrations of MOR1 immunoreactivity in areas such as the cerebral cortex, striatum, hippocampus, locus coeruleus, and the superficial laminae of the dorsal horn. umn.edu Furthermore, research utilizing MOR-mCherry reporter mice has confirmed significant MOR expression in various brain regions, including the hippocampus, nucleus accumbens, periaqueductal gray, amygdala, and arcuate nucleus. en-journal.org Within these regions, MORs are found on different cell types, including GABAergic neurons and astrocytes. en-journal.org

The localization of these receptors on specific neuronal populations is crucial to their function. frontiersin.org For instance, MORs are often located on GABAergic inhibitory neurons, where their activation leads to a disinhibition of adjacent principal neurons. en-journal.org In many neuronal populations, MOR1 is preferentially targeted to the somatodendritic domain. umn.edu However, some neurons, including certain primary afferent neurons, target MOR1 to their axons. umn.edu

Determining the extent to which a mu-opioid receptor antagonist binds to these receptors in the brain is achieved through receptor occupancy mapping. Positron Emission Tomography (PET) is a key technology used for in vivo quantification of receptor binding. biorxiv.org By using a radiolabeled ligand that binds to MORs, researchers can measure the displacement of this ligand by an antagonist to estimate the percentage of receptors that are blocked, known as receptor occupancy. biorxiv.orgnih.gov This technique is crucial for understanding the relationship between receptor blockade and the pharmacological effects of the antagonist in preclinical animal models. nih.gov

Investigation of this compound in Specific Preclinical Models

Opioid-induced constipation (OIC) is a common consequence of opioid use, resulting from the activation of mu-opioid receptors located throughout the gastrointestinal tract. nih.gov The activation of these receptors disrupts normal intestinal motility by increasing the tone of the wall musculature, slowing propulsive movements, and causing tonic spasms in the small and large intestines. nih.gov Additionally, MOR activation reduces electrolyte and water secretion into the colonic lumen, further contributing to constipation. nih.gov

Peripherally acting mu-opioid receptor antagonists are designed to counteract these effects without interfering with the central analgesic actions of opioids. dovepress.com In animal models, antagonism of mu-opioid receptors has been shown to reverse the effects of opioids on gut motility. oup.com Studies in conditional knockout mice, where mu-opioid receptors were deleted from primary afferent Nav1.8-positive neurons, have provided further insight. plos.org While these mice showed no difference in morphine-induced constipation compared to control animals, suggesting that MORs on these specific sensory neurons are not the primary mediators of this side effect, the study highlights the complexity of MOR action in the gut. plos.org The primary mechanism of OIC is attributed to the direct action of opioids on the MORs in the myenteric and submucosal plexuses of the enteric nervous system. Antagonists that block these peripheral receptors can effectively mitigate OIC. nih.govdovepress.com

The activation of mu-opioid receptors in the central nervous system can have a proconvulsant effect. nih.govresearchgate.net Consequently, the blockade of these receptors by selective antagonists has been investigated for potential anticonvulsant properties. The novel MOR-selective peptide antagonist, antanal-1, has been studied in several mouse models of epileptic seizures. nih.govresearchgate.net

In the maximal electroshock seizure threshold (MEST) test, antanal-1 demonstrated a significant increase in the seizure threshold. nih.gov Similarly, in the 6-Hz psychomotor seizure threshold test, antanal-1, along with other MOR antagonists, significantly raised the seizure threshold. nih.gov However, in the intravenous pentylenetetrazole (PTZ) seizure threshold test, antanal-1 did not produce a significant effect on the seizure threshold for generalized clonus or forelimb tonus. nih.gov These findings suggest that the anticonvulsant action of antanal-1 is model-dependent and likely involves non-GABAergic pathways. nih.govresearchgate.net The tested compounds, including antanal-1, did not impair muscle strength in the grip-strength test, indicating a specific neurological effect rather than general motor impairment. nih.gov

Effects of Antanal-1 on Seizure Threshold in Mice
Seizure ModelEffect of Antanal-1Reference
Maximal Electroshock Seizure Threshold (MEST)Significantly increased seizure threshold nih.gov
6-Hz Psychomotor Seizure ThresholdSignificantly increased seizure threshold nih.gov
Intravenous Pentylenetetrazole (PTZ) Seizure ThresholdNo significant effect on generalized clonus or forelimbs tonus threshold nih.gov

The endogenous opioid system, particularly the mu-opioid receptor, plays a significant role in the rewarding aspects of palatable food consumption and the development of obesity. nih.govnih.govnih.gov MORs are densely located in brain regions that constitute the reward circuit, such as the nucleus accumbens and the ventral tegmental area. nih.gov The intake of highly palatable, high-fat diets can activate this circuitry, and MOR activation in these areas is known to increase the consumption of such foods. nih.govnih.gov

Preclinical studies in animal models of diet-induced obesity have shown that blocking MOR signaling can attenuate the development of obesity. nih.gov For instance, chronic blockade of MORs in the nucleus accumbens of rats has been found to partially mediate the hyperphagia and the development of obesity when the animals are exposed to a palatable diet. nih.gov This suggests that mu-opioid receptor antagonists can reduce the rewarding value of palatable food, thereby decreasing overconsumption. Furthermore, research has indicated that obesity is associated with a downregulation of MOR availability in the brain, which may promote overeating as a compensatory mechanism to overcome a decreased hedonic response. nih.gov Antagonism of MORs has been shown to reduce food liking and intake in preclinical models, highlighting the potential of MOR antagonists to modulate food-related behaviors. nih.govnih.gov

Mechanistic Insights into Receptor Desensitization, Opioid Tolerance, and Dependence Reversal

Attenuation of Opioid Physical Dependence and Withdrawal Syndromes

Physical dependence is a state of neuroadaptation where the body requires the continued presence of an opioid to function normally. The abrupt cessation of the drug or the administration of an antagonist unmasks these adaptations, leading to a withdrawal syndrome.

In preclinical animal models, the administration of a mu-opioid receptor antagonist to an opioid-dependent subject reliably precipitates a withdrawal syndrome. nih.gov Antagonists such as naloxone (B1662785) and naltrexone (B1662487) are widely used for this purpose in research because they allow for temporally controlled and robust induction of withdrawal signs for study. nih.gov By competitively displacing the agonist from the mu-opioid receptors, the antagonist rapidly terminates the opioid's effects, triggering an acute and often severe withdrawal response. lsarecovery.orgbrightviewhealth.com

The intensity of precipitated withdrawal can depend on the specific properties of the antagonist. A distinction is made between "neutral" antagonists and "inverse agonists." While both block agonists, inverse agonists also reduce the basal, constitutive activity of the receptor that develops during dependence. In morphine-dependent mice, the inverse agonist naltrexone is significantly more potent at precipitating withdrawal than its metabolite 6β-naltrexol, which acts as a neutral antagonist. nih.gov This suggests that precipitated withdrawal is driven by two mechanisms: the displacement of the agonist, which uncovers compensatory processes, and the suppression of constitutive MOR activity by inverse agonists. nih.gov

AntagonistAnimal ModelKey Finding
Naloxone Rodents (mice, rats), DogsRapidly precipitates somatic and aversive withdrawal symptoms in opioid-dependent animals, serving as a standard model for studying physical dependence. nih.gov
Naltrexone MicePotently precipitates withdrawal; its action as an inverse agonist contributes to the severity of the syndrome. nih.gov
6β-naltrexol MiceDramatically less potent than naltrexone in precipitating withdrawal, indicating it acts as a neutral antagonist without suppressing constitutive receptor activity. nih.gov
Methylnaltrexone Bromide MiceAs a peripherally restricted antagonist, it can be co-administered with morphine to prevent tolerance development with minimal signs of withdrawal. nih.gov

The primary neuroadaptation underlying physical dependence and withdrawal is the upregulation of the cAMP (cyclic adenosine (B11128) monophosphate) signaling pathway. frontiersin.org Chronic activation of the mu-opioid receptor, which is a Gi/o-coupled receptor, leads to sustained inhibition of the enzyme adenylyl cyclase, reducing intracellular cAMP levels. The cell compensates for this chronic suppression by increasing the expression and functional activity of adenylyl cyclase and protein kinase A (PKA), a key downstream effector of cAMP. nih.gov This creates a supersensitized or hyperactive cAMP system.

As long as the opioid agonist is present to suppress the system, this hyperactivity is masked. However, when an antagonist like naloxone or naltrexone is administered, it blocks the inhibitory effect of the opioid on adenylyl cyclase. patsnap.comdrugs.com This blockade abruptly unmasks the upregulated cAMP pathway, leading to a massive surge in cAMP production. This cAMP overshoot is considered a primary driver of the somatic and affective symptoms of opioid withdrawal, including tremors, agitation, and dysphoria. nih.gov Therefore, the action of an antagonist in a dependent individual serves to reveal the profound state of neuroadaptation that has developed during chronic opioid exposure.

Conceptual Therapeutic and Research Applications of Mu Opioid Receptor Antagonism

Potential Role in Addressing Opioid Use Disorder (Preclinical Context)

Mu-opioid receptor (MOR) antagonists are a cornerstone in the preclinical investigation of opioid use disorder (OUD). Their ability to block the effects of opioid agonists provides a direct mechanism to study and potentially counteract the neurobiological changes that drive addiction-related behaviors. In preclinical models, these antagonists are instrumental in dissecting the complex interplay between opioid receptor function and the multifaceted nature of OUD.

Strategies for Relapse Prevention in Animal Models

A primary focus of preclinical OUD research is the prevention of relapse, a significant challenge in the treatment of addiction. vcu.edu Animal models of relapse allow for the controlled study of factors that trigger drug-seeking behavior and the evaluation of potential therapeutic interventions. nih.gov In these models, MOR antagonists have demonstrated efficacy in reducing the reinstatement of opioid-seeking behavior.

Systemic administration of the preferential MOR antagonist naltrexone (B1662487) has been shown to be involved in the reinstatement induced by heroin priming in animal models. nih.gov Similarly, the selective MOR antagonist β-funaltrexamine (β-FNA) has been shown to dose-dependently increase responding for heroin in rats, indicating its ability to block the reinforcing effects of the opioid. umn.edu Another MOR-selective antagonist, naloxonazine, also produced a dose-dependent increase in heroin self-administration. umn.edu These findings underscore the critical role of mu-opioid receptors in mediating the reinforcing effects of opioids and highlight the potential of MOR antagonists in preventing relapse. nih.govumn.edu

The table below summarizes key findings from preclinical studies on the use of mu-opioid receptor antagonists in relapse prevention models.

AntagonistAnimal ModelKey Finding
NaltrexoneRatInvolved in reinstatement induced by heroin priming. nih.gov
β-funaltrexamine (β-FNA)RatDose-dependently increased responding for heroin. umn.edu
NaloxonazineRatDose-dependently increased heroin self-administration. umn.edu

Modulation of Reward and Motivation Circuitry in Substance Use Models

The rewarding and motivational effects of opioids are central to the development and maintenance of OUD. nih.govresearchgate.net These effects are primarily mediated by the activation of MORs within the brain's reward circuitry, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc). nih.govnih.gov Preclinical studies utilizing MOR antagonists have been crucial in elucidating the role of this system in reward and motivation.

Microinjections of the MOR antagonist naloxonazine into the VTA have been shown to increase heroin self-administration at low doses, suggesting a modulation of the reward threshold. nih.gov Furthermore, MOR knockout mice exhibit reduced motivation for food rewards and reduced reward responses to morphine, cocaine, and alcohol, confirming the central role of these receptors in processing both natural and drug-induced rewards. researchgate.net The endogenous opioid system is recruited in response to both natural rewarding stimuli and drugs of abuse, and chronic exposure to these substances can lead to modifications in the opioid system, contributing to craving and relapse. physiology.org

The following table details the effects of MOR modulation on reward and motivation in preclinical models.

Method/CompoundBrain RegionEffect on Reward/Motivation
Naloxonazine MicroinjectionVentral Tegmental Area (VTA)Increased heroin self-administration at low doses. nih.gov
MOR Knockout-Reduced motivation for food and reduced reward responses to morphine, cocaine, and alcohol. researchgate.net

Applications in Pain Management Paradigms (Conceptual/Preclinical Focus)

While MOR agonists are potent analgesics, their use is associated with significant challenges, including the development of tolerance and opioid-induced hyperalgesia (OIH), a paradoxical state of increased pain sensitivity. researchgate.netmhmedical.com MOR antagonists are being explored in preclinical settings to address these limitations and to develop novel pain management strategies.

Antagonism of Opioid-Induced Hyperalgesia

OIH is a well-documented phenomenon in preclinical studies, where repeated opioid administration leads to a decreased pain threshold. mhmedical.com Research suggests that MOR antagonists can play a role in mitigating this effect. For instance, studies have investigated the effects of various opioid receptor antagonists on morphine-induced hyperalgesia in preclinical models. researchgate.net While the exact mechanisms are still under investigation, the ability of MOR antagonists to counteract OIH points to a potential therapeutic application in preventing this adverse effect of chronic opioid therapy. researchgate.netmdpi.com

Development of Combination Therapies with Non-Opioid Analgesics

A promising strategy in pain management is the use of multimodal analgesia, which involves combining drugs with different mechanisms of action to enhance efficacy and reduce side effects. nih.govoup.com Preclinical studies are exploring the co-administration of MOR antagonists with non-opioid analgesics. This approach is based on the rationale that blocking certain MOR-mediated adverse effects, while leveraging the analgesic properties of other compounds, could lead to a better therapeutic window.

For example, the combination of an opioid with a non-steroidal anti-inflammatory drug (NSAID) or other agents like ketamine is a common clinical practice. nih.govoup.com In a preclinical context, the development of fixed-dose combinations of MOP-selective antagonists with opioid receptor agonists is being considered as a new therapeutic avenue. mdpi.com The goal is to partially suppress MOPs to reduce dependence potential while maintaining the analgesic effects of kappa-opioid receptor (KOP) activation. mdpi.com Furthermore, the development of positive allosteric modulators (mu-PAMs) of the MOR, which enhance the activity of endogenous opioids, represents another innovative approach that could be conceptually combined with antagonists to fine-tune pain relief. pnas.org

Exploratory Research in Co-morbid Psychiatric and Neurological Conditions

The mu-opioid receptor system is implicated not only in pain and addiction but also in the regulation of mood and emotion. nih.govnih.gov This has led to exploratory preclinical research into the potential role of MOR antagonists in addressing psychiatric and neurological conditions that are often co-morbid with OUD and chronic pain.

Preclinical studies suggest that the MOR system is involved in modulating anxiety and depressive-like behaviors. nih.gov For example, research in mice has shown that MOR blockade can have an impact on stress-induced behaviors. columbia.edu Furthermore, there is evidence that the MOR system plays a role in social motivation and attachment, with MOR knockout pups showing reduced maternal attachment. youtube.com These findings suggest that dysregulation of the MOR system may contribute to the pathophysiology of mood and anxiety disorders. nih.gov Researchers are also investigating the potential of highly selective MOR antagonists for the treatment of conditions such as psychosis and movement disorders like Parkinson's disease, based on the prevalence of MORs in the central nervous system. vcu.edu

The table below highlights some of the exploratory research areas for MOR antagonists in co-morbid conditions.

ConditionPreclinical Finding
Depression/AnxietyDysregulated MOR availability is associated with depressive and anxious symptoms. nih.gov
Stress-related disordersMOR blockade can influence stress-induced behavioral responses in mice. columbia.edu
Social DeficitsMOR knockout pups exhibit reduced maternal attachment. youtube.com
Psychosis/Parkinson's DiseaseSelective MOR antagonists are being explored due to MOR prevalence in the CNS. vcu.edu

Mood Disorders and Anxiety Research in Animal Models

The endogenous opioid system, including the mu-opioid receptors, plays a significant role in regulating mood and anxiety. nih.govhealthline.com Research in animal models has been crucial in elucidating the potential of MOR antagonists in treating mood disorders and anxiety.

Studies have shown that the activation of MORs in specific brain regions, such as the amygdala, can influence anxiety-like behaviors. For instance, in rat models, the administration of a MOR agonist into the central nucleus of the amygdala resulted in different responses in various anxiety tests. nih.gov Conversely, the use of MOR antagonists in this brain region has been shown to increase open arm exploration in the elevated plus-maze, suggesting an anxiolytic-like effect. nih.gov

Furthermore, research using MOR knockout mice has provided valuable insights. These mice have been observed to exhibit reduced anxiety-like behaviors in certain tests compared to their wild-type counterparts. nih.gov This suggests that the antagonism of MORs could be a viable strategy for mitigating anxiety.

The investigation of MOR antagonists extends to models of depression as well. While much of the focus has been on delta-opioid receptor agonists for their antidepressant-like effects, the role of MORs is also being explored. nih.gov The complex interplay between different opioid receptor subtypes and their impact on mood regulation highlights the importance of continued research in this area.

Research Findings in Animal Models of Mood and Anxiety

ModelMOR Ligand TypeKey FindingsReference
Elevated Plus Maze (Rat)Antagonist (CTAP) in CEAIncreased open arm time, suggesting anxiolytic-like effects. nih.gov
Defensive Burying Test (Rat)Agonist (DAMGO) in CEAReduced burying behaviors, suggesting a shift in defensive response. nih.gov
MOR Knockout Mice---Reduced anxiety-like behaviors in elevated plus maze and light-dark box. nih.gov
Olfactory Bulbectomized Ratsδ-opioid receptor agonistsAttenuation of hyperemotional responses, suggesting potential for treating anxiety and irritability in depression. nih.gov

Interaction with Neurodegenerative Processes

Emerging research suggests a potential link between the opioid system and the pathophysiology of neurodegenerative diseases like Alzheimer's disease (AD). Opioid receptors are expressed in brain regions that are significantly affected by AD, such as the hippocampus and cortex, which are crucial for cognitive functions. nih.gov

The opioid system can modulate various neurotransmitter systems, including acetylcholine (B1216132), glutamate, and serotonin, all of which are implicated in the pathogenesis of AD. nih.gov This modulation suggests that targeting opioid receptors could potentially influence the progression of the disease.

Studies have explored the role of different opioid receptor subtypes in the context of AD. For instance, activation of the delta-opioid receptor (DOR) has been shown to decrease the expression and activity of BACE1, an enzyme involved in the production of amyloid-beta plaques, a hallmark of AD. nih.gov Conversely, DOR antagonism reversed these effects. nih.gov While this points to a neuroprotective role for DOR activation, the involvement of MORs in these processes is an active area of investigation. The administration of opioid antagonists has been found to improve memory performance in rats, indicating the complex role of the opioid system in cognition. nih.gov

Utility as a Pharmacological Tool in Basic Neuroscience Research

MOR antagonists are indispensable tools in basic neuroscience research, allowing scientists to probe the intricate workings of the endogenous opioid system and its components.

Elucidating Endogenous Opioid System Function

MOR antagonists are instrumental in understanding the physiological roles of the endogenous opioid system (EOS). plos.org By blocking the action of endogenous opioids like endorphins and enkephalins, researchers can infer the functions of these peptides in various processes. nih.gov

For example, the administration of MOR antagonists has been shown to increase hyperalgesia, indicating that the EOS provides a baseline level of pain relief. okstate.edu This has been demonstrated in both human and animal studies. In experimental pain models, MOR antagonists can reverse analgesia induced by stress or certain brain stimulation techniques, providing evidence for the involvement of the EOS in these phenomena. plos.org

Furthermore, MOR antagonists have been used to reveal the role of the EOS in reward and motivation. By blocking the euphoric effects of opioids, these antagonists help to delineate the neural circuits involved in pleasure and addiction. patsnap.com

Studying Receptor Subtype Contributions and Differential Signaling

The opioid system is comprised of multiple receptor subtypes, including mu, delta, and kappa receptors, each with distinct distributions and functions. healthline.com MOR antagonists, particularly those with high selectivity, are crucial for dissecting the specific contributions of the mu receptor to various physiological and psychological processes.

By comparing the effects of selective MOR antagonists with those of non-selective antagonists or antagonists for other opioid receptor subtypes, researchers can attribute specific functions to the mu receptor. For example, the development of subtype-selective ligands has allowed for the detailed study of the unique roles of each receptor in pain, mood, and addiction.

Moreover, the concept of "biased signaling" or "functional selectivity" has emerged, suggesting that a receptor can activate different signaling pathways depending on the ligand that binds to it. youtube.comwikipedia.org MOR antagonists are valuable tools for investigating this phenomenon. They can help to differentiate between G-protein-dependent and β-arrestin-dependent signaling pathways, which are thought to mediate the therapeutic and adverse effects of opioids, respectively. wikipedia.org

The study of MOR splice variants adds another layer of complexity. The gene encoding the MOR can be spliced in various ways, leading to different receptor isoforms with potentially different signaling properties. youtube.com Selective antagonists can be used to probe the functional differences between these splice variants.

Future Directions and Emerging Research Avenues for Mu Opioid Receptor Antagonist 1

Development of Novel Analogues with Optimized Pharmacological Profiles

The quest for MOR antagonists with improved properties over classical agents like naloxone (B1662785) and naltrexone (B1662487) is a central theme in current research. These older antagonists often suffer from a lack of selectivity, binding to other opioid receptors such as delta (DOR) and kappa (KOR), which can lead to unwanted side effects. vcu.edu The development of new analogues, therefore, focuses on achieving high selectivity for the MOR, which is crucial for minimizing off-target effects and refining therapeutic actions. vcu.edumdpi.com

Researchers are designing and synthesizing novel ligands with the aim of creating highly potent and selective MOR antagonists. vcu.edu For instance, studies have focused on developing bifunctional peptides and other unique chemical scaffolds. nih.govnih.gov The goal is to produce antagonists that not only block the effects of MOR agonists with high efficacy but also possess favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier for central nervous system (CNS) applications or, conversely, being peripherally restricted to avoid CNS side effects when targeting peripheral conditions. vcu.edu

A key strategy involves modifying existing chemical structures to enhance their binding affinity and selectivity for the MOR. Structure-activity relationship (SAR) studies are instrumental in this process, allowing researchers to systematically alter parts of a molecule and observe the effects on its pharmacological activity. acs.orgacs.org This approach has led to the identification of promising candidates with sub-picomolar binding affinities for their target receptor and exceptional selectivity over other opioid receptors. acs.org

Compound TypeResearch FocusDesired Outcome
Novel Ligands Synthesis of new chemical entities with high MOR selectivity. vcu.eduPotent antagonists with reduced side effects from off-target receptor binding. vcu.edumdpi.com
Bifunctional Peptides Design of peptides that can interact with multiple receptor targets or sites. nih.govnih.govEnhanced therapeutic profiles through synergistic actions.
Peripherally Restricted Antagonists Development of molecules that do not cross the blood-brain barrier.Treatment of peripheral disorders without central side effects.
Modified Thebaine Derivatives Structure-activity relationship studies on complex morphinan (B1239233) scaffolds. acs.orgIdentification of agonists and antagonists with ultra-high potency and selectivity. acs.org

Exploration of Allosteric Modulators and Biased Ligands for Enhanced Specificity

A paradigm shift in MOR pharmacology is the move towards allosteric modulators and biased ligands. Unlike traditional antagonists that compete with agonists at the primary binding site (orthosteric site), allosteric modulators bind to a distinct site on the receptor. nih.gov This allows for a more nuanced regulation of receptor activity.

Positive allosteric modulators (PAMs) can potentiate the effect of endogenous opioids, which are released naturally in response to pain. nih.govpnas.org This approach is hypothesized to provide analgesia while preserving the natural spatial and temporal patterns of opioid release, potentially reducing the risk of side effects like addiction and respiratory depression. pnas.orgNegative allosteric modulators (NAMs) , on the other hand, can decrease the activity of the receptor in a non-competitive manner. nih.gov Some compounds, like Cannabidiol, have been identified as NAMs of the MOR. nih.gov

Biased ligands represent another innovative strategy. These molecules preferentially activate certain downstream signaling pathways over others. The MOR signals through G-protein pathways, which are thought to mediate analgesia, and β-arrestin pathways, which have been linked to adverse effects like respiratory depression and tolerance. acs.orgnih.gov A G-protein biased MOR agonist, for example, would theoretically provide pain relief with a lower incidence of these side effects. acs.orgnih.gov The development of antagonists that can selectively block one pathway while leaving another unaffected is a key area of future research, offering the potential for highly specific therapeutic interventions. acs.org

Modulator TypeMechanism of ActionPotential Advantage
Positive Allosteric Modulators (PAMs) Bind to a secondary site to enhance the effect of the primary agonist. nih.govAmplifies the effect of endogenous opioids, potentially offering a safer analgesic profile. pnas.org
Negative Allosteric Modulators (NAMs) Bind to a secondary site to decrease the effect of the primary agonist. nih.govOffers a non-competitive way to reduce receptor activity.
Biased Ligands Preferentially activate specific intracellular signaling pathways (e.g., G-protein over β-arrestin). acs.orgnih.govPotential to separate therapeutic effects from adverse effects. acs.org
Silent Allosteric Modulators (SAMs) Bind to the allosteric site without affecting agonist activity but block other allosteric modulators. nih.govCan be used to inhibit the effects of PAMs or NAMs.

Integration with Advanced Neuroimaging Techniques in Preclinical Research (e.g., PET, fMRI)

Advanced neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are becoming indispensable tools in the preclinical evaluation of MOR antagonists. nih.gov These non-invasive methods allow for the in-vivo visualization and quantification of receptor occupancy, distribution, and the downstream effects of drug candidates in the living brain. nih.govmedrxiv.org

PET imaging, using specific radioligands like [11C]carfentanil, enables researchers to measure the density and availability of MORs throughout the body. medrxiv.orgnih.gov This is crucial for determining how effectively a novel antagonist binds to its target and displaces other ligands. nih.gov Whole-body PET scans can provide a comprehensive picture of MOR distribution not just in the central nervous system but also in peripheral organs. medrxiv.orgmedrxiv.org

fMRI, on the other hand, can measure changes in brain activity in response to a drug. nih.gov This allows researchers to understand the functional consequences of MOR blockade and how it affects different brain circuits involved in pain, reward, and other processes. The integration of these neuroimaging techniques provides a powerful platform for characterizing the pharmacokinetic and pharmacodynamic properties of new MOR antagonists early in the drug development process, helping to predict their clinical efficacy and potential side effects. nih.gov

Neuroimaging TechniqueApplication in MOR Antagonist ResearchKey Insights Provided
Positron Emission Tomography (PET) Quantifying MOR density and occupancy using radioligands like [11C]carfentanil. medrxiv.orgnih.govIn-vivo confirmation of target engagement, receptor distribution, and drug displacement. nih.gov
Functional Magnetic Resonance Imaging (fMRI) Measuring drug-induced changes in brain activity and functional connectivity. nih.govUnderstanding the functional impact of MOR antagonism on brain circuits. nih.gov
Manganese-Enhanced MRI (MEMRI) Mapping brain activity by tracking the uptake of manganese ions. nih.govIdentifying brain regions affected by opioid exposure and antagonist treatment. nih.gov

Uncovering New Biological Targets or Off-Target Interactions Beyond Opioid Receptors

Research is also exploring the interplay between the opioid system and other neurotransmitter systems. For example, imidazoline (B1206853) receptors have been implicated in analgesia and addiction, and some opioid-acting drugs like tramadol (B15222) also interact with this system. mdpi.com Understanding these cross-system interactions is crucial for developing drugs with more predictable and refined actions.

Furthermore, the existence of splice variants of the MOR adds another layer of complexity. researchgate.netyoutube.com These variants can have different structures and signaling properties, potentially creating novel drug targets. researchgate.netnih.gov An antagonist might interact differently with these various isoforms, leading to a unique pharmacological profile. Future research will likely focus on characterizing the effects of MOR antagonists on this wider range of biological targets to better understand their mechanisms of action and to identify new therapeutic opportunities.

Conceptual Expansion into Non-Traditional Roles of the Opioid System (e.g., Immune Modulation, Metabolism)

The role of the opioid system is now understood to extend far beyond pain and addiction. Opioid receptors are widely expressed on cells of the immune system, and both endogenous and exogenous opioids can modulate immune function. nih.govnih.govmiami.edu Generally, opioids like morphine are considered immunosuppressive, which can increase susceptibility to infections. frontiersin.orgfrontiersin.org This has significant implications for patients on long-term opioid therapy.

MOR antagonists are being investigated for their potential to counteract these immunosuppressive effects. By blocking the MOR on immune cells, antagonists could potentially restore normal immune function in the context of opioid use. The interaction is complex, with different opioids showing varied effects on the immune system, sometimes being immunosuppressive and at other times immunostimulatory. nih.gov

Beyond immunology, the opioid system's influence on metabolic processes is an emerging area of interest. Given the widespread distribution of opioid receptors, it is plausible that they play a role in regulating various metabolic pathways. The development of MOR antagonists for these non-traditional roles is still in its early stages but represents a significant conceptual expansion with the potential to uncover novel therapeutic applications for these compounds.

Non-Traditional RoleInvolvement of the Opioid SystemPotential for MOR Antagonists
Immune Modulation Opioid receptors are present on immune cells and can modulate their function. nih.govnih.govCounteracting the immunosuppressive effects of opioid agonists. frontiersin.org
Metabolism Emerging research suggests a role for the opioid system in regulating metabolic processes.Potential for new therapeutic applications in metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.